(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate
Overview
Description
(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate , also known by its synonyms such as Benzoic acid, 2-[2-(dimethylamino)ethenyl]-3-nitro-, Methyl ester , has the molecular formula C12H14N2O4 with a molecular weight of 250.25 g/mol . This compound exhibits interesting chemical properties due to its unique structure.
Scientific Research Applications
Crystal Structure and Proton-Transfer Compounds
- Research on the crystal structures of proton-transfer compounds involving (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate derivatives, like the (E)-4-[4-(dimethylamino)styryl]pyridinium 2-carboxy-3-nitrobenzoate monohydrate, has been conducted. These studies contribute to our understanding of molecular interactions and structural chemistry (Seidel et al., 2015).
Synthesis of Selenadiazolo Benzazepine Derivatives
- The compound has been used in the synthesis of various derivatives, including its application in the formation of selenadiazolo[3,4-i][1]benzazepine derivatives. This demonstrates its utility in creating novel chemical structures (Elmaaty, 2008).
Optical Properties for Photonic Applications
- The third-order nonlinear optical properties of derivatives, such as the ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, have been investigated. This research is significant for potential applications in photonic devices due to their promising optical limiting properties (Nair et al., 2022).
Synthesis of Carboxylic Esters
- The compound has been used in the synthesis of various carboxylic esters. These esters have been synthesized in high yields, demonstrating the compound's utility in organic synthesis (Shiina et al., 2002).
Applications in Organometallic Chemistry
- The compound has found applications in organometallic chemistry, particularly in the synthesis and structural characterization of complexes, highlighting its versatility in chemical reactions (Adams et al., 1992).
properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)8-7-9-10(12(15)18-3)5-4-6-11(9)14(16)17/h4-8H,1-3H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXLGRYXUPBUFC-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478575 | |
Record name | (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate | |
CAS RN |
73816-11-2 | |
Record name | (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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